molecular formula C16H20N2 B13750214 N-ethyl-4-(4-ethylaminophenyl)aniline CAS No. 6290-86-4

N-ethyl-4-(4-ethylaminophenyl)aniline

Cat. No.: B13750214
CAS No.: 6290-86-4
M. Wt: 240.34 g/mol
InChI Key: FSSYNTJUYWSXFS-UHFFFAOYSA-N
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Description

N-ethyl-4-(4-ethylaminophenyl)aniline is an organic compound with the molecular formula C16H20N2. It is a derivative of aniline, characterized by the presence of ethyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Properties

CAS No.

6290-86-4

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

N-ethyl-4-[4-(ethylamino)phenyl]aniline

InChI

InChI=1S/C16H20N2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h5-12,17-18H,3-4H2,1-2H3

InChI Key

FSSYNTJUYWSXFS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)C2=CC=C(C=C2)NCC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(4-ethylaminophenyl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Intermediate in Drug Synthesis

N-ethyl-4-(4-ethylaminophenyl)aniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in reactions that lead to the formation of biologically active molecules.

Potential Therapeutic Uses

Preliminary studies indicate that compounds with structural similarities to this compound can modulate enzyme activity through mechanisms such as competitive inhibition or allosteric modulation. This suggests potential therapeutic applications in drug development targeting specific enzymes or receptors.

Organic Synthesis Applications

This compound is utilized as a building block in organic synthesis due to its versatile reactivity:

  • Dye Production : The compound can be used in the synthesis of azo dyes, which are widely used in textiles.
  • Polymer Chemistry : It may serve as a precursor for synthesizing polymers with specific properties tailored for industrial applications .

Case Study 1: Enzyme Interaction Studies

Research has focused on the interaction of this compound with various biological targets. These studies aim to elucidate its binding affinity and potential enzyme modulation capabilities. For instance, compounds structurally similar to this aniline have shown promise in inhibiting certain enzymes linked to disease pathways.

Case Study 2: Synthesis of Novel Compounds

In one study, this compound was used as a precursor to synthesize new derivatives with enhanced biological activity. The modifications aimed at improving solubility and specificity for biological targets demonstrated significant results in vitro, indicating a pathway for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of N-ethyl-4-(4-ethylaminophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(4-methylaminophenyl)aniline
  • N-propyl-4-(4-propylaminophenyl)aniline
  • N-butyl-4-(4-butylaminophenyl)aniline

Uniqueness

N-ethyl-4-(4-ethylaminophenyl)aniline is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the synthesis of specialized dyes and pigments .

Biological Activity

N-ethyl-4-(4-ethylaminophenyl)aniline, with the CAS number 6290-86-4, is an organic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₂₀N₂
Molecular Weight240.34 g/mol
Density1.06 g/cm³
Boiling Point407.9 °C at 760 mmHg
Flash Point252.9 °C

These properties indicate that the compound is a stable organic molecule, suitable for various synthetic applications in medicinal chemistry.

Biological Activity

This compound has shown potential in several biological contexts:

  • Pharmaceutical Intermediates : It is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular conditions .
  • Anticancer Activity : Preliminary studies suggest that compounds related to this structure may exhibit anticancer properties. For instance, structure-activity relationship analyses have indicated that modifications to the aniline moiety can enhance cytotoxicity against cancer cell lines .
  • Protein Interaction Inhibition : Recent research has demonstrated that derivatives of this compound can inhibit protein-protein interactions critical for cellular signaling pathways, such as those involving GATA4 and NKX2-5, which are important in cardiac function and hypertrophy .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following observations have been made:

  • Substituent Effects : The presence of ethyl groups on both the aniline and phenyl rings significantly impacts the compound's binding affinity and biological efficacy. For example, varying the alkyl chain length or branching can alter pharmacokinetic properties and receptor binding profiles .
  • Hydrophobic Interactions : The hydrophobic nature of the ethyl substituents enhances membrane permeability, which is essential for drug-like properties in therapeutic applications .

Case Studies

Several case studies highlight the biological activity of this compound and its analogs:

  • Cardiovascular Studies : A study on compounds with similar structures showed reduced hypertrophic responses in cardiomyocytes when treated with specific derivatives, indicating potential therapeutic benefits in heart disease models .
  • Cancer Cell Line Testing : In vitro assays have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting promising anticancer activity .
  • Targeted Drug Design : The development of selective inhibitors based on this compound's structure has led to new classes of drugs aimed at specific kinases involved in cancer progression, showcasing its versatility as a lead compound in drug discovery .

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